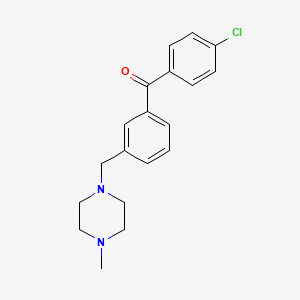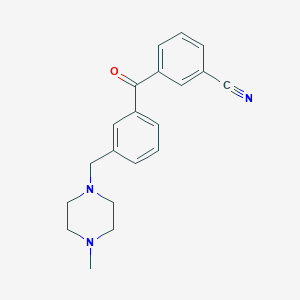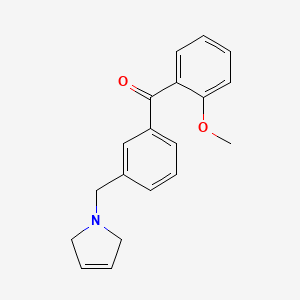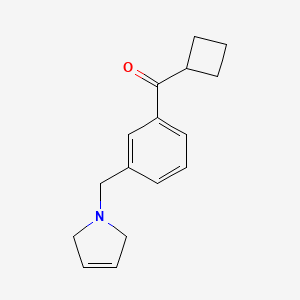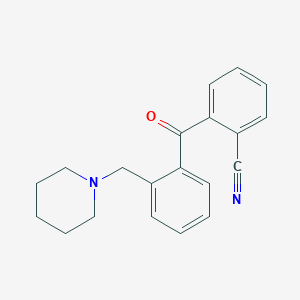
3'-CYANO-3-PHENYLPROPIOPHENONE
概要
説明
3’-Cyano-3-phenylpropiophenone: is an organic compound with the molecular formula C16H13NO . It is characterized by the presence of a cyano group (-CN) and a phenyl group attached to a propiophenone backbone.
科学的研究の応用
Chemistry: 3’-Cyano-3-phenylpropiophenone is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of heterocyclic compounds and other complex molecules.
Biology and Medicine: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. It may also serve as a precursor for the synthesis of pharmaceutical agents with potential therapeutic applications.
Industry: In the industrial sector, 3’-cyano-3-phenylpropiophenone is utilized in the production of fine chemicals and specialty materials. Its versatility allows for its incorporation into various manufacturing processes .
作用機序
Target of Action
Compounds similar to “3-(3-Phenylpropanoyl)benzonitrile”, such as phenylpropanoids, often interact with various enzymes and receptors in the body. For instance, 3-phenylpropionic acid, a related compound, has been found to interact with enzymes like aspartate aminotransferase .
Mode of Action
The mode of action of “3-(3-Phenylpropanoyl)benzonitrile” would likely depend on its specific chemical structure and the targets it interacts with. Generally, compounds with a phenylpropanoid structure can undergo reactions such as Friedel-Crafts alkylation, where a carbocation is attacked by a pi bond from an aromatic ring .
Biochemical Pathways
Phenylpropanoids, which “3-(3-Phenylpropanoyl)benzonitrile” may resemble, are biosynthesized by plants from the amino acids phenylalanine and tyrosine in the shikimic acid pathway . They can also be involved in the β-oxidative pathway .
将来の方向性
生化学分析
Biochemical Properties
3-(3-Phenylpropanoyl)benzonitrile, as a phenylpropanoid, may interact with various enzymes, proteins, and other biomolecules. Phenylpropanoids are known to be involved in the biosynthesis of phenylpropanoids, anthocyanins, alkaloids, coumarins, terpenes, tannins, glucosinolates, flavonoids, and isoflavonoids
Molecular Mechanism
It is known that phenylpropanoids can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
3-(3-Phenylpropanoyl)benzonitrile may be involved in the metabolic pathways of phenylpropanoids. These pathways involve various enzymes and cofactors and can have effects on metabolic flux or metabolite levels .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3’-cyano-3-phenylpropiophenone typically involves the reaction of benzaldehyde with cyanoacetic acid in the presence of a base, followed by a Knoevenagel condensation reaction. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like piperidine or ammonium acetate. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of 3’-cyano-3-phenylpropiophenone may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient and scalable production of the compound .
化学反応の分析
Types of Reactions:
Oxidation: 3’-Cyano-3-phenylpropiophenone can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: It can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
類似化合物との比較
- 3’-Cyano-3-(3-methoxyphenyl)propiophenone
- 3’-Cyano-3-(2-methylphenyl)propiophenone
- 3-(3-chlorophenyl)-3’-cyanopropiophenone
Comparison: 3’-Cyano-3-phenylpropiophenone is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to similar compounds, it may exhibit different physical properties, such as melting point and solubility, as well as distinct reactivity profiles in chemical reactions .
特性
IUPAC Name |
3-(3-phenylpropanoyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c17-12-14-7-4-8-15(11-14)16(18)10-9-13-5-2-1-3-6-13/h1-8,11H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXURKHAXPCDSMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643969 | |
| Record name | 3-(3-Phenylpropanoyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898764-08-4 | |
| Record name | 3-(1-Oxo-3-phenylpropyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898764-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Phenylpropanoyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613868.png)
![2-(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)benzoyl)benzonitrile](/img/structure/B1613869.png)
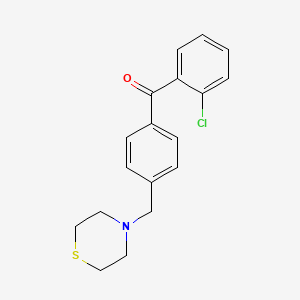
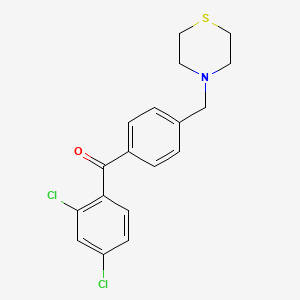

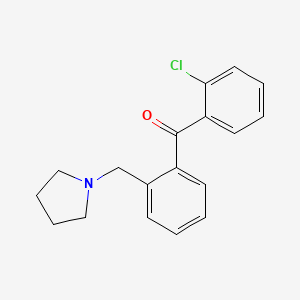

![2-Carboethoxy-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613879.png)
![Cyclopentyl 3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl ketone](/img/structure/B1613881.png)
